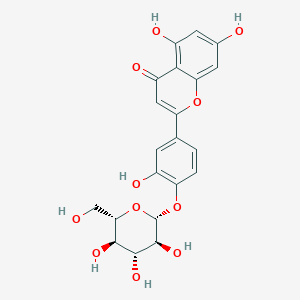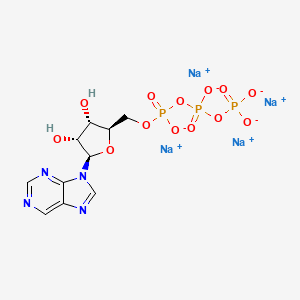
Purine riboside-5'-O-triphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine riboside-5’-O-triphosphate (sodium salt) is a compound that serves as an analogue of adenosine-5’-O-triphosphate (ATP). It is characterized by the replacement of the amino group in position 6 of adenine with hydrogen, resulting in a purine nucleobase . This compound is known for its role in various biochemical processes and is used extensively in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of purine riboside-5’-O-triphosphate (sodium salt) typically involves the phosphorylation of purine riboside. The process includes multiple steps of phosphorylation to achieve the triphosphate form. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .
Industrial Production Methods
Industrial production of purine riboside-5’-O-triphosphate (sodium salt) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually stored as an aqueous solution and requires careful handling to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Purine riboside-5’-O-triphosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted purine riboside derivatives .
Scientific Research Applications
Purine riboside-5’-O-triphosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleotides.
Biology: The compound is utilized in studies of cellular processes, particularly those involving ATP analogues.
Medicine: Research involving purine riboside-5’-O-triphosphate (sodium salt) includes its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of purine riboside-5’-O-triphosphate (sodium salt) involves its interaction with ATP receptors. It competes with ATP, thereby influencing various cellular processes. The compound’s molecular targets include enzymes that interact with ATP, and it can modulate pathways involving ATP-dependent reactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine riboside-5’-O-triphosphate (sodium salt): An analogue of ATP with an amino group in position 2 of the purine nucleobase.
Purine riboside-5’-O-monophosphate (sodium salt): An analogue of adenosine-5’-O-monophosphate with a similar structure but fewer phosphate groups.
Uniqueness
Purine riboside-5’-O-triphosphate (sodium salt) is unique due to its triphosphate structure, which allows it to mimic ATP more closely than its monophosphate counterparts. This makes it particularly useful in studies involving ATP-dependent processes and receptor mapping .
Properties
Molecular Formula |
C10H11N4Na4O13P3 |
|---|---|
Molecular Weight |
580.09 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N4O13P3.4Na/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14;;;;/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-,10-;;;;/m1..../s1 |
InChI Key |
MVLIGYOSEAYNOT-KLZZHCBDSA-J |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


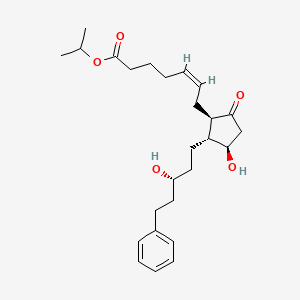

![[(3aR,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B10855686.png)
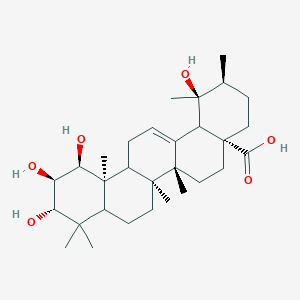
![propan-2-yl (E)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855694.png)

![(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855707.png)

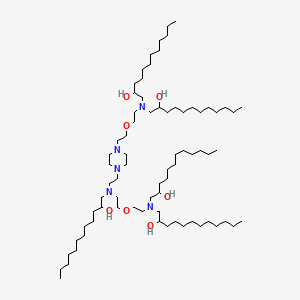

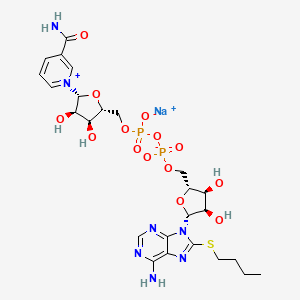
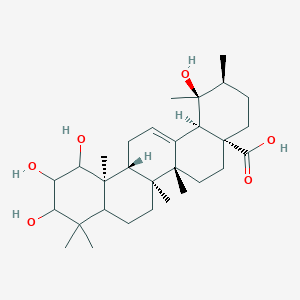
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
